molecular formula C19H21ClN2O6S B7693281 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide

4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide

Cat. No. B7693281
M. Wt: 440.9 g/mol
InChI Key: QSNFIXITZKKTLY-UHFFFAOYSA-N
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Description

4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, also known as MSB, is a sulfonamide compound that has been widely used in scientific research applications. This compound is commonly used as a tool for studying the function and activity of proteins in various biological systems.

Mechanism of Action

4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide works by binding to the active site of carbonic anhydrase enzymes, inhibiting their activity and reducing the production of bicarbonate ions. This inhibition can have a range of effects on biological processes, depending on the specific system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide are largely dependent on the specific system being studied. In general, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been shown to have a range of effects on cellular metabolism, pH regulation, and other biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes, which allows researchers to selectively inhibit these enzymes without affecting other biological processes. However, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are many potential future directions for research involving 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide. Some possible areas of focus include the development of new 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide analogs with improved specificity and efficacy, the use of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide in the study of other biological processes beyond carbonic anhydrase activity, and the exploration of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide as a potential therapeutic agent for a range of diseases and conditions.

Synthesis Methods

The synthesis of 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methyl-1-butylamine, followed by reduction with sodium dithionite. This process yields the final product, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide, with a high level of purity.

Scientific Research Applications

4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been widely used as a tool for studying the function and activity of proteins in various biological systems. Specifically, 4-methanesulfonamido-N-(3-methylbutyl)benzene-1-sulfonamide has been used to study the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in many biological processes.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O6S/c1-2-3-8-21-29(24,25)14-5-7-16(15(20)10-14)26-11-19(23)22-13-4-6-17-18(9-13)28-12-27-17/h4-7,9-10,21H,2-3,8,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNFIXITZKKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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